molecular formula C10H13N3OS B4593732 N-phenyl-2-propionylhydrazinecarbothioamide

N-phenyl-2-propionylhydrazinecarbothioamide

Cat. No.: B4593732
M. Wt: 223.30 g/mol
InChI Key: QVKVZOOITUXELT-UHFFFAOYSA-N
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Description

N-phenyl-2-propionylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.07793322 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One notable application of thiosemicarbazides, a category to which N-phenyl-2-propionylhydrazinecarbothioamide belongs, is in the inhibition of corrosion for metals in acidic media. Ebenso et al. (2010) investigated the inhibition potentials of three thiosemicarbazides for mild steel corrosion in sulfuric acid, concluding their effectiveness as corrosion inhibitors, with efficiency depending on their molecular structure. The study used gravimetric and gasometric methods, supporting a physical adsorption mechanism that followed Langmuir adsorption isotherm models. Quantum chemical parameters correlated with the experimental inhibition efficiencies, highlighting the role of molecular properties in their activity as corrosion inhibitors (Ebenso, Isabirye, & Eddy, 2010).

Molecular Sensing

The compounds have been researched for their applications as fluorescent sensors. For instance, Marenco et al. (2012) explored the use of a derivative as a ratiometric 'Off–On' fluorescent probe for iron (III) detection in aqueous solutions. This application demonstrates the potential of such compounds in environmental and biological monitoring, where selective and sensitive detection of metal ions is crucial (Marenco, Fowley, Hyland, Hamilton, & Galindo-Riaño, 2012).

Biological Activity

This compound derivatives have also been synthesized and evaluated for their biological activities. Bhat et al. (2022) synthesized N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides and assessed their antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents. Docking studies predicted these compounds could act as potential drugs due to their binding affinity with target proteins (Bhat, Naglah, Khan, & Al‐Dhfyan, 2022).

Properties

IUPAC Name

1-phenyl-3-(propanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-2-9(14)12-13-10(15)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKVZOOITUXELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.